molecular formula C14H12O B14149930 4-(Ethenyloxy)-1,1'-biphenyl CAS No. 4024-24-2

4-(Ethenyloxy)-1,1'-biphenyl

Cat. No.: B14149930
CAS No.: 4024-24-2
M. Wt: 196.24 g/mol
InChI Key: MBIFYMVTNLSFRE-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-1,1’-biphenyl is an organic compound that features a biphenyl structure with an ethenyloxy group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-1,1’-biphenyl typically involves the reaction of 4-hydroxy-1,1’-biphenyl with an appropriate vinyl ether. One common method is the Williamson ether synthesis, where 4-hydroxy-1,1’-biphenyl is reacted with vinyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyloxy linkage.

Industrial Production Methods

On an industrial scale, the production of 4-(Ethenyloxy)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the ethenyloxy group can be reduced to form the corresponding alkoxy derivative.

    Substitution: The biphenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkoxy derivatives.

    Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.

Scientific Research Applications

4-(Ethenyloxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism by which 4-(Ethenyloxy)-1,1’-biphenyl exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

4-(Ethenyloxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

    4-Hydroxy-1,1’-biphenyl: Lacks the ethenyloxy group, making it less reactive in certain chemical reactions.

    4-Methoxy-1,1’-biphenyl: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical and physical properties.

    4-(Ethenyloxy)-2,2’-biphenyl: Similar structure but with the ethenyloxy group attached to a different position on the biphenyl rings, resulting in distinct reactivity and applications.

Properties

CAS No.

4024-24-2

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1-ethenoxy-4-phenylbenzene

InChI

InChI=1S/C14H12O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2

InChI Key

MBIFYMVTNLSFRE-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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